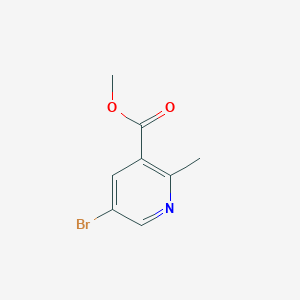

Methyl 5-bromo-2-methylnicotinate

Übersicht

Beschreibung

Methyl 5-bromo-2-methylnicotinate is a chemical compound with the CAS Number: 1215916-40-7 . It has a molecular weight of 230.06 and its IUPAC name is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8BrNO2/c1-5-7 (8 (11)12-2)3-6 (9)4-10-5/h3-4H,1-2H3 . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis

This compound has a molecular weight of 230.06 . It has a density of 1.503±0.06 g/cm3 . The boiling point is predicted to be 245.2±35.0 °C . It has a topological polar surface area of 39.2 and a complexity of 174 .Wissenschaftliche Forschungsanwendungen

Efficient Synthesis Methods

A study presented a new preparation method for 5-methyl-3-(bromomethyl)pyridine hydrobromide, utilizing 5-methylnicotinic acid as the starting material. This method boasts simplicity, efficiency, and environmental friendliness, indicating the compound's role in the synthesis of rupatadine and potentially Methyl 5-bromo-2-methylnicotinate as a precursor or intermediate in pharmaceutical synthesis (Guo, Lu, & Wang, 2015).

Applications in Molecular Chemistry

Research into novel pyridine-based derivatives via Suzuki cross-coupling reaction highlighted the synthesis of a series of novel pyridine derivatives from 5-bromo-2-methylpyridin-3-amine, demonstrating the compound's utility in developing materials with potential electronic, optical, or biological properties. Density Functional Theory (DFT) studies were carried out to explore the electronic structure and reactivity indices of these derivatives, underscoring the compound's role in material science and molecular engineering (Ahmad et al., 2017).

Role in Chemical Education

A comprehensive chemical experiment titled "Synthesis and Characterization of 5-Bromo-1-methylgramine Derivatives" utilized 5-bromoindole to synthesize 5-bromo-1-methylgramine, followed by reactions with different acids to produce a series of derivatives. This experiment is designed to improve students’ comprehensive experimental abilities, indicating the compound's utility in educational settings for fostering interest in scientific research and innovation (Lu et al., 2021).

Palladium-Catalyzed Arylation

Research on the palladium-catalyzed direct arylation of heteroaromatics using esters as blocking groups showcased the use of methyl 5-bromo-2-furoate, analogous to this compound, for synthesizing biheteroaryls. This method prevents dimer formation and yields high-value compounds efficiently, highlighting the compound's significance in organic synthesis and the development of complex molecular architectures (Fu et al., 2012).

Safety and Hazards

Wirkmechanismus

Target of Action

It is a derivative of nicotinic acid, which is known to target the g protein-coupled receptors involved in lipid metabolism .

Mode of Action

This action is strictly locally-acting due to its short half-life .

Pharmacokinetics

Methyl 5-bromo-2-methylnicotinate exhibits high gastrointestinal absorption and is permeable to the blood-brain barrier . It is an inhibitor of CYP1A2, an enzyme involved in drug metabolism . The compound’s skin permeation is low, with a Log Kp of -6.43 cm/s .

Result of Action

As a derivative of nicotinic acid, it may share some of its effects, such as vasodilation and lipid regulation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its storage temperature should be at room temperature in an inert atmosphere . Its safety information indicates that it may cause skin and eye irritation, and respiratory discomfort .

Eigenschaften

IUPAC Name |

methyl 5-bromo-2-methylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-5-7(8(11)12-2)3-6(9)4-10-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZSAODVBMBLKCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70743770 | |

| Record name | Methyl 5-bromo-2-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215916-40-7 | |

| Record name | Methyl 5-bromo-2-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[(5-aminoquinolin-8-yl)oxy]acetate](/img/structure/B1427642.png)

![2-[3-(3-Phenoxypropoxy)phenyl]acetic acid](/img/structure/B1427648.png)

![[6-(difluoromethoxy)-2H-1,3-benzodioxol-5-yl]methanamine](/img/structure/B1427653.png)

![2-({5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl}oxy)phenol](/img/structure/B1427654.png)

![3-[(4-Ethoxypiperidine-1-carbonyl)amino]benzoic acid](/img/structure/B1427661.png)